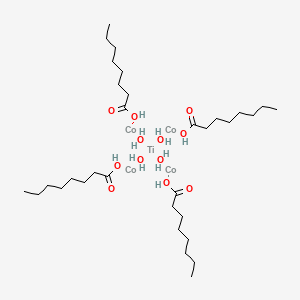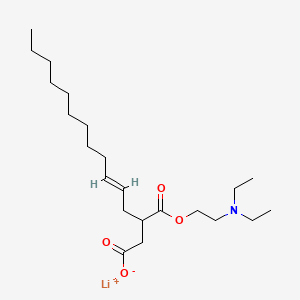
Tetrakis((octanoato-O)cobalt)tetra-mu-oxotitanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium: is a complex organometallic compound with the molecular formula C32H72Co4O12Ti . This compound features cobalt and titanium atoms coordinated with octanoate ligands and oxo bridges, making it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium typically involves the reaction of cobalt octanoate with a titanium precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process involves:
Mixing cobalt octanoate and titanium isopropoxide: in a suitable solvent.
Heating the mixture: to facilitate the formation of the desired complex.
Purification: of the product through crystallization or other separation techniques.
Industrial Production Methods
While specific industrial production methods for Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
化学反应分析
Types of Reactions
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various ligands like phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) and titanium(IV) species, while reduction may produce cobalt(II) and titanium(III) species.
科学研究应用
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.
Material Science: The compound is studied for its potential in developing new materials with unique properties.
Biological Studies: Research is conducted to explore its interactions with biological molecules and potential medicinal applications.
Industrial Applications: It is investigated for use in coatings, pigments, and other industrial products.
作用机制
The mechanism by which Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium exerts its effects involves the coordination of cobalt and titanium centers with ligands. The oxo bridges facilitate electron transfer between the metal centers, enabling various catalytic and redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- Tetrakis[(octanoato-O)cobalt]tetra-mu-oxozirconium
- Tetrakis[(octanoato-O)cobalt]tetra-mu-oxovanadium
Uniqueness
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium is unique due to its specific combination of cobalt and titanium centers, which imparts distinct catalytic and redox properties. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
84176-59-0 |
|---|---|
分子式 |
C32H72Co4O12Ti |
分子量 |
932.5 g/mol |
IUPAC 名称 |
cobalt;octanoic acid;titanium;tetrahydrate |
InChI |
InChI=1S/4C8H16O2.4Co.4H2O.Ti/c4*1-2-3-4-5-6-7-8(9)10;;;;;;;;;/h4*2-7H2,1H3,(H,9,10);;;;;4*1H2; |
InChI 键 |
FMXFTTQGFITYLG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.O.O.O.O.[Ti].[Co].[Co].[Co].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















